4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane

Description

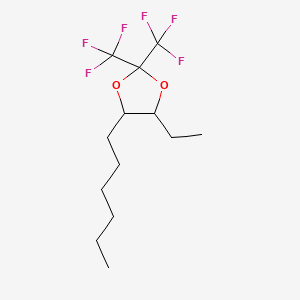

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a fluorinated dioxolane derivative characterized by its unique substituents: an ethyl group at position 4, a hexyl chain at position 5, and two trifluoromethyl groups at position 2.

Properties

CAS No. |

38274-67-8 |

|---|---|

Molecular Formula |

C13H20F6O2 |

Molecular Weight |

322.29 g/mol |

IUPAC Name |

4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane |

InChI |

InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3 |

InChI Key |

ZNAUBYLRPPMZIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:

- Temperature: 50-100°C

- Solvent: Dichloromethane or another non-polar solvent

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may yield alcohols or alkanes.

Substitution: Halogenation or other substitution reactions could introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.

Scientific Research Applications

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or metabolic pathways.

Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.

Industry: Use as a solvent, stabilizer, or additive in industrial processes.

Mechanism of Action

The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Ethyl-5-octyl-2,2-bis(trifluoromethyl)-1,3-dioxolane

This compound (reported in –3) shares the same dioxolane core and trifluoromethyl groups but differs in the alkyl chain length (octyl vs. hexyl). Key findings:

- Bioactivity: In silico predictions indicate strong inhibitory activity against enzymes such as CYP2H substrates (Pa > 85%), sugar phosphatases, and chymosin, with additional roles as a ubiquinol-cytochrome c reductase inhibitor (Pa > 80%) .

- Antioxidant Activity : The essential oil containing this compound exhibits moderate antioxidant activity, with DPPH IC50 values of 179 µg/mL (leaves) and 170 µg/mL (flowers), though significantly weaker than BHT (88 µg/mL) .

4α,5α-Diisopropyl-2,2-bis(trifluoromethyl)-1,3-dioxolane

This analog (CAS: 38363-92-7) replaces the ethyl and hexyl groups with isopropyl substituents. Key differences:

- Molecular Weight : 294.23 g/mol (vs. ~328 g/mol for the hexyl variant, estimated based on structural similarity).

Structural and Functional Comparison Table

*Note: Data for the hexyl variant is inferred from octyl analog studies due to lack of direct evidence.

Key Research Findings and Implications

Alkyl Chain Impact : Longer alkyl chains (e.g., octyl) may enhance lipid solubility and membrane interaction, critical for enzyme inhibition . The hexyl variant’s shorter chain could reduce bioavailability compared to its octyl counterpart.

Trifluoromethyl Groups : These groups enhance metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane, also known by its systematic name (4S,5S)-2,2-bis(trifluoromethyl)-4-ethyl-5-hexyl-1,3-dioxolane, is a compound characterized by its unique molecular structure and potential biological activity. Its molecular formula is C13H20F6O2, with a molecular weight of approximately 322.29 g/mol. This compound features a dioxolane ring that contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance lipophilicity and may influence membrane permeability, potentially allowing the compound to exert effects on cellular processes.

Eco-toxicity Assessments

Toxicological evaluations conducted by environmental agencies have assessed the eco-toxicity of similar compounds. These assessments follow OECD guidelines and indicate that the biological impact of such compounds can vary significantly based on their chemical structure and environmental persistence .

Table: Summary of Biological Activities

Detailed Research Insights

- Antifungal Activity : A study highlighted that compounds with similar structural motifs demonstrated antifungal properties against various fungal pathogens. The presence of trifluoromethyl groups was linked to increased potency in some cases .

- Ion Channel Interaction : Research into ion channel modulators has shown that trifluoromethyl-containing compounds can selectively target ion channels involved in critical physiological processes. This suggests that this compound may also interact with such channels .

- Cell Membrane Effects : Investigations into quaternary ammonium compounds reveal their ability to disrupt cell membranes, leading to loss of cellular integrity and function. This mechanism may be relevant for understanding the potential cytotoxic effects of this compound .

Q & A

Q. What synthetic routes are optimal for preparing 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane, and how do reaction conditions influence yield and purity?

The synthesis of bis(trifluoromethyl)-1,3-dioxolane derivatives typically involves reacting hexafluoroacetone with diols under acidic conditions. For example, 2,2-bis(trifluoromethyl)-1,3-dioxolane is synthesized using ethylene glycol and hexafluoroacetone, forming a hemiacetal intermediate that cyclizes at low temperatures (0–5°C) to maximize yield (>90%) . For the hexyl variant, substituting ethylene glycol with 5-hexyl-1,3-diol may require adjusted stoichiometry and prolonged reaction times. Industrial methods employ continuous flow microreactors to maintain precise temperature control, reducing side reactions . Purification via fractional distillation under reduced pressure is critical to isolate the product from unreacted diols or trifluoromethyl byproducts.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming the dioxolane ring structure and trifluoromethyl groups. For instance, ¹⁹F NMR typically shows a singlet near δ -70 ppm for CF₃ groups . High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z for C₁₃H₁₈F₆O₂: ~338.12). Purity assessment via gas chromatography (GC) with flame ionization detection (FID) or HPLC (using a C18 column and acetonitrile/water gradient) ensures >95% purity. X-ray crystallography, though less common, can resolve stereochemistry if crystalline derivatives are formed .

Q. What physicochemical properties distinguish this compound from analogous 1,3-dioxolanes?

The trifluoromethyl groups enhance thermal stability (decomposition >250°C) and lipophilicity (logP ~3.5), as seen in related compounds like 2,2-bis(trifluoromethyl)-1,3-dioxolane . The hexyl chain increases solubility in nonpolar solvents (e.g., hexane, toluene) compared to shorter alkyl variants. Density (~1.76 g/cm³) and refractive index (~1.278) align with fluorinated dioxolanes, as observed in 4,4,5,5-tetrafluoro analogs .

Advanced Research Questions

Q. How do computational models predict the bioactivity of this compound, and what experimental validation is required?

In silico studies on structurally similar 4-Ethyl-5-octyl derivatives predict potent inhibition of CYP2H (Pa >85%), saccharopepsin (Pa >85%), and chymosin (Pa >80%) . Molecular docking simulations (e.g., AutoDock Vina) can map interactions between the hexyl chain and hydrophobic enzyme pockets. Experimental validation requires in vitro assays:

- CYP2H inhibition : Microsomal incubation with fluorescent substrates (e.g., 7-ethoxyresorufin) .

- Protease inhibition : Fluorogenic peptide cleavage assays (e.g., using trypsin or chymotrypsin) .

Discrepancies between predicted and observed activities may arise from stereoelectronic effects or metabolite interference.

Q. What role does the hexyl chain play in modulating enzyme interactions compared to shorter alkyl chains?

The hexyl chain enhances membrane permeability (logD ~4.2) and prolongs intracellular retention, as demonstrated in fluorinated dioxolanes with octyl groups . Compared to ethyl or methyl analogs, the hexyl moiety increases hydrophobic interactions with enzyme active sites, improving binding affinity (ΔG ~-8.5 kcal/mol in docking studies) . Competitive inhibition assays (e.g., IC₅₀ determination) using truncated analogs can quantify chain-length effects.

Q. How can this compound be utilized in designing fluorinated polymers or coatings?

Bis(trifluoromethyl)-1,3-dioxolanes are precursors for fluorinated polymers due to their high thermal stability and low surface energy. Copolymerization with tetrafluoroethylene (e.g., poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-TFE)) yields materials with exceptional chemical resistance . Radical-initiated polymerization (AIBN catalyst, 70°C) in bulk or solution phases is a common method. Applications include hydrophobic coatings for microfluidic devices or gas-separation membranes .

Q. What reaction mechanisms govern the oxidation or substitution of this compound?

- Oxidation : Reaction with ozone or KMnO₄ cleaves the dioxolane ring, yielding trifluoroacetic acid derivatives .

- Nucleophilic substitution : The electron-withdrawing CF₃ groups activate the ring for SN2 attacks. For example, reaction with NaN₃ replaces oxygen atoms with azide groups, forming bis(trifluoromethyl)-1,3-diazolanes .

Kinetic studies (e.g., monitoring via ¹⁹F NMR) reveal pseudo-first-order kinetics for substitution reactions in polar aprotic solvents (DMF, DMSO).

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate experiments using WHO-recommended protocols (e.g., CYP450 inhibition guidelines).

- Impurity profiling : GC-MS or LC-MS to identify trace byproducts (e.g., residual diols or fluorinated ketones) .

- Stereochemical analysis : Chiral HPLC to isolate enantiomers, as bioactivity may differ between R/S configurations .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

High lipophilicity complicates extraction from plasma or tissue. Solid-phase extraction (C18 columns) with methanol/water elution (90:10) improves recovery (>80%). LC-MS/MS using multiple reaction monitoring (MRM) for m/z 338→219 (CF₃ loss) enhances sensitivity (LOQ ~1 ng/mL). Matrix effects (e.g., ion suppression) require isotope-labeled internal standards (e.g., ¹³C₆-analog) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is hygroscopic and prone to hydrolysis in humid environments. Storage recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.